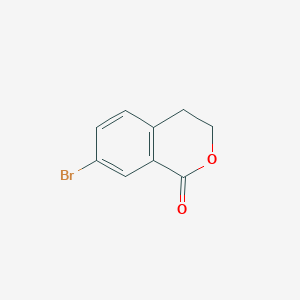

7-Bromoisochroman-1-one

Description

7-Bromoisochroman-1-one is a bicyclic organic compound belonging to the isochromanone family, characterized by a ketone group at the 1-position of the isochroman skeleton and a bromine substituent at the 7-position. The bromine substituent enhances electrophilicity, making the compound a valuable intermediate in organic synthesis and pharmaceutical research.

Properties

IUPAC Name |

7-bromo-3,4-dihydroisochromen-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrO2/c10-7-2-1-6-3-4-12-9(11)8(6)5-7/h1-2,5H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAMOJTCNFNGBLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=O)C2=C1C=CC(=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1394180-31-4 | |

| Record name | 7-bromo-3,4-dihydro-1H-2-benzopyran-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromoisochroman-1-one can be achieved through several methods. One common approach involves the bromination of 3,4-dihydro-1H-2-benzopyran-1-one using bromine or N-bromosuccinimide (NBS) in the presence of a solvent like chloroform or carbon tetrachloride . The reaction is typically carried out under reflux conditions to ensure complete bromination.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 7-Bromo-3,4-dihydro-1H-2-benzopyran-1-one undergoes various chemical reactions, including:

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed:

Oxidation: Ketones or carboxylic acids.

Reduction: Alcohols or alkanes.

Substitution: Various substituted benzopyran derivatives.

Scientific Research Applications

Organic Synthesis

7-Bromoisochroman-1-one serves as a valuable intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications, making it an essential building block in organic synthesis.

Medicinal Chemistry

Research indicates that this compound and its derivatives exhibit promising biological activities, including:

- Antimicrobial Properties : Studies have shown that this compound can inhibit the growth of certain bacteria and fungi, suggesting its potential as an antimicrobial agent.

- Anticancer Activity : The compound has demonstrated cytotoxic effects against various cancer cell lines, including HeLa (cervical), HCT116 (colon), A549 (lung), and MCF7 (breast) cells. The following table summarizes the findings from several studies on its cytotoxicity:

| Cell Line | IC50 (µM) | Effect | Reference |

|---|---|---|---|

| HeLa | 97.4 | Weak cytotoxicity | |

| HCT116 | 45.0 | Moderate cytotoxicity | |

| A549 | 60.0 | Significant cytotoxicity | |

| MCF7 | 80.0 | Moderate cytotoxicity |

Enzyme Inhibition Studies

The compound has been investigated for its role in enzyme inhibition, particularly concerning prostaglandin synthesis. It has been shown to inhibit Prostaglandin G/H Synthase 1, which is involved in inflammatory processes.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Anti-inflammatory Mechanism : In vitro studies have demonstrated that this compound significantly reduces levels of prostaglandin E2 in cultured macrophages, indicating potential therapeutic applications for inflammatory diseases.

- Cell Cycle Regulation : The compound has shown effects on cancer cell cycle progression by inducing apoptosis and inhibiting proliferation, highlighting its potential as an anticancer agent.

Case Study 1: Inhibition of Prostaglandin Synthesis

A study focused on the effect of this compound on prostaglandin synthesis found that it significantly reduced prostaglandin E2 levels in macrophages, suggesting a mechanism for its anti-inflammatory effects.

Case Study 2: Cytotoxic Effects on Cancer Cells

Another study evaluated the cytotoxic effects of this compound on human glioma cell lines. The results indicated that it induced apoptosis through caspase pathway activation, reinforcing its potential as an anticancer agent.

Pharmacokinetics

The pharmacokinetic profile of this compound is still under investigation. Preliminary studies suggest that its bioavailability may be influenced by its chemical structure and interactions with biological membranes. Further research is necessary to elucidate its absorption, distribution, metabolism, and excretion (ADME) characteristics.

Mechanism of Action

The mechanism of action of 7-Bromoisochroman-1-one involves its interaction with specific molecular targets and pathways. The bromine atom enhances the compound’s reactivity, allowing it to form covalent bonds with target molecules. This can lead to the inhibition of enzymes or the disruption of cellular processes, contributing to its biological effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Isochroman-1-one Derivatives

Isochroman-1-one (CAS 4702-34-5)

- Formula : C₉H₈O₂

- Molecular Weight : 148.16 g/mol

- Key Features : The parent compound lacks substituents, serving as a scaffold for functionalization. Its reactivity is dominated by the ketone group, enabling nucleophilic additions and reductions .

7-Methyl-isochroman-1-one (CAS 66122-71-2)

- Formula : C₁₀H₁₀O₂

- Molecular Weight : 162.19 g/mol

- Key Features : A methyl group at the 7-position increases lipophilicity compared to the parent compound. This modification can enhance membrane permeability in biological systems .

5-Bromoisochroman (CAS 182949-89-9)

Halogenated Chromanones

7-Bromochroman-3-one (CAS 944904-11-4)

- Formula : C₉H₇BrO₂

- Molecular Weight : 227.06 g/mol

- Key Features: A chromanone (3-keto) analog with bromine at the 7-position. The ketone at position 3 alters reactivity compared to isochroman-1-ones, favoring conjugate additions .

7-Bromo-6-fluorochroman-4-one (CAS 27407-12-1)

- Formula : C₉H₆BrFO₂

- Molecular Weight : 261.05 g/mol

- Fluorine’s inductive effects can stabilize intermediates in synthesis .

Substituted Isochromans with Aromatic Groups

3-Benzylisochroman-1-one

- Formula : C₁₆H₁₄O₂

- Molecular Weight : 238.28 g/mol

Comparative Data Table

Biological Activity

7-Bromoisochroman-1-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial and anticancer effects, supported by relevant studies and data.

Chemical Structure and Properties

This compound (C9H7BrO2) features a bromine atom at the 7-position of the isochroman structure. Its molecular formula indicates that it possesses both aromatic and carbonyl functionalities, which are crucial for its biological activity.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of this compound. The compound has shown promising results against various pathogenic microorganisms.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 4 µg/mL |

| Pseudomonas aeruginosa | 8 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

These findings suggest that this compound has broad-spectrum antibacterial activity, making it a candidate for further development as an antimicrobial agent .

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. Notably, it has been shown to induce apoptosis in cancer cells through several mechanisms:

- Cell Cycle Arrest : The compound can cause G2/M phase arrest, inhibiting cell proliferation.

- Apoptosis Induction : It increases the Bax/Bcl-2 ratio, promoting programmed cell death.

- Inhibition of Cell Migration : This property is crucial for preventing metastasis in cancer treatment.

The following table summarizes the cytotoxicity data observed in different cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MGC-803 | 5.1 | Topoisomerase I inhibition |

| HGC-27 | 7.6 | Induction of apoptosis |

| H1975 | 11.0 | Cell cycle arrest and migration inhibition |

These results highlight the potential of this compound as a therapeutic agent in cancer treatment .

The biological activity of this compound can be attributed to its interaction with specific molecular targets within cells:

- Antimicrobial Mechanism : The compound may disrupt metabolic pathways in microorganisms, leading to growth inhibition.

- Anticancer Mechanism : It targets signaling pathways involved in cell survival and proliferation, effectively triggering apoptotic pathways in cancer cells .

Case Studies and Research Findings

Recent studies have focused on elucidating the detailed mechanisms behind the biological activities of this compound. For instance, research published in MDPI highlighted its antitumor and anti-inflammatory properties, emphasizing the need for further exploration into its therapeutic applications .

A comprehensive study conducted on various derivatives of isochroman compounds indicated that modifications at specific positions significantly affect their bioactivity. This suggests that structural optimization could enhance the efficacy of this compound in clinical settings.

Q & A

Q. How can this compound be integrated into materials science or medicinal chemistry workflows?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.